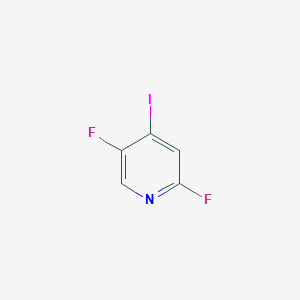
2,5-Difluoro-4-iodopyridine
Vue d'ensemble
Description
2,5-Difluoro-4-iodopyridine is a chemical compound with the molecular formula C5H2F2IN . It has a molecular weight of 240.98 . The compound is typically stored in a dark place under an inert atmosphere .
Molecular Structure Analysis
The InChI code for 2,5-Difluoro-4-iodopyridine is 1S/C5H2F2IN/c6-3-2-9-5(7)1-4(3)8/h1-2H . This indicates that the compound consists of a pyridine ring with iodine and fluorine substituents.Physical And Chemical Properties Analysis
2,5-Difluoro-4-iodopyridine has a predicted boiling point of 209.7°C and a predicted density of 2.129 g/cm3 . It is typically stored under an inert gas at 2–8 °C .Applications De Recherche Scientifique
Synthesis and Reactions
- 2,5-Difluoro-4-iodopyridine, a variant of halopyridine compounds, is instrumental in synthesizing various heterocyclic compounds. For instance, studies have shown that halopyridines can be transformed into bipyridyls, their hydrogen analogues, and various acids via reactions involving sodium iodide, copper, and butyl-lithium (Banks, Haszeldine, & Phillips, 1977), (Banks, Haszeldine, Phillips, & Young, 1967).
Structural and Chemical Properties
- The structural and chemical properties of compounds related to 2,5-Difluoro-4-iodopyridine have been extensively studied, revealing insights into halogen bonding interactions and their applications in synthesizing monomers for polymers (Peloquin et al., 2019).
Organometallic Chemistry
- This compound also plays a role in organometallic chemistry. For instance, research has been conducted on the transformation of iodopyridines into trifluoromethylpyridines, which is crucial in the study of organometallic compounds (Cottet & Schlosser, 2002).
Pharmaceutical Research
- 2,5-Difluoro-4-iodopyridine serves as a building block in pharmaceutical research. It's used in the synthesis of various pyridine derivatives, potentially leading to the development of new drugs and treatments (Wu, Porter, Frennesson, & Saulnier, 2022).
Photophysical and Electrochemical Studies
- Research into the photophysical and electrochemical properties of complexes involving similar compounds has contributed to the understanding of emission and electrochemical properties, vital for developing new materials and sensors (Dedeian, Shi, Shepherd, Forsythe, & Morton, 2005).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .
Orientations Futures
While specific future directions for 2,5-Difluoro-4-iodopyridine are not mentioned in the search results, fluoropyridines in general are of interest in the development of new pharmaceuticals and agrochemicals . The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Propriétés
IUPAC Name |
2,5-difluoro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2IN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVRKNZQNKGNTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692903 | |
| Record name | 2,5-Difluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-4-iodopyridine | |
CAS RN |
1017793-20-2 | |
| Record name | 2,5-Difluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1393593.png)
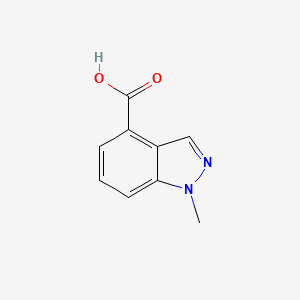
![1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1393598.png)
![N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B1393599.png)
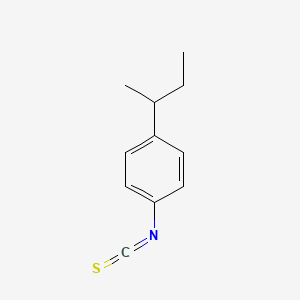
![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid](/img/structure/B1393603.png)

![3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B1393605.png)
![5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B1393607.png)
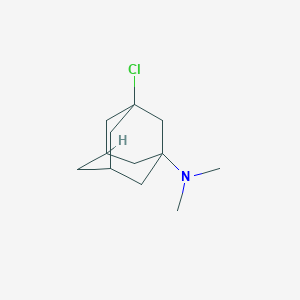
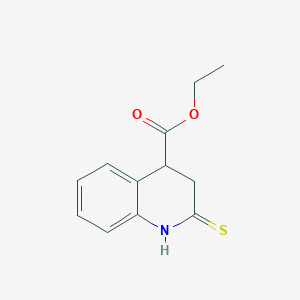
![N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B1393612.png)